Vibozilimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

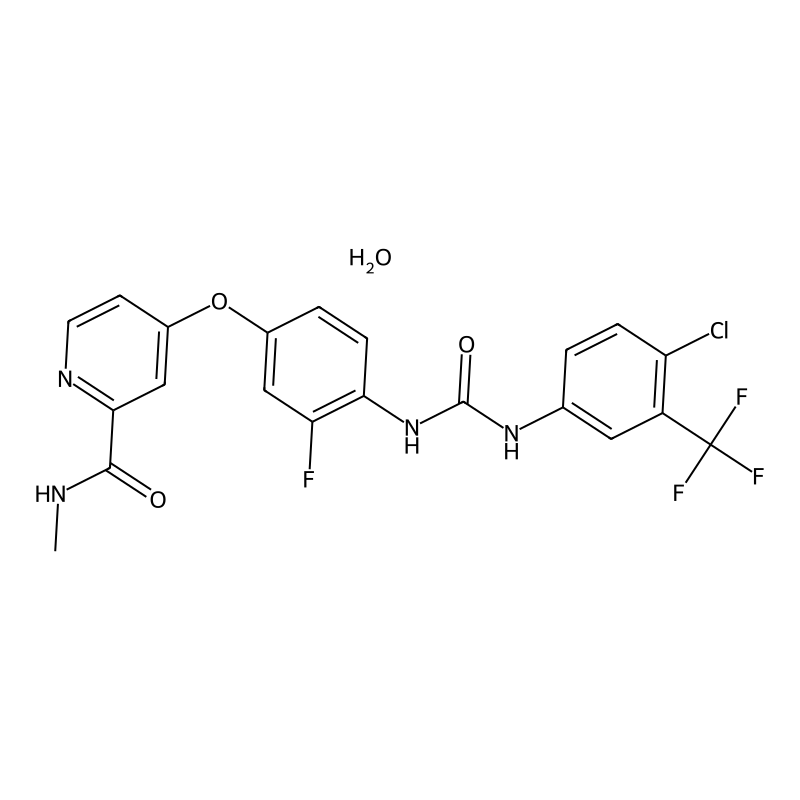

Vibozilimod, also known as SCD-044, is a synthetic compound developed primarily for the treatment of autoimmune disorders, including atopic dermatitis and plaque psoriasis. It belongs to a class of drugs known as sphingosine-1-phosphate receptor agonists, specifically targeting sphingosine-1-phosphate receptor 1. The chemical structure of Vibozilimod is characterized by its complex arrangement, which includes a piperidine ring, an oxadiazole moiety, and various aromatic groups, contributing to its biological activity and therapeutic potential .

Vibozilimod exhibits significant biological activity as an agonist of the sphingosine-1-phosphate receptor 1. This action is crucial in regulating lymphocyte migration and activation, making it a promising candidate for treating inflammatory and autoimmune diseases. Clinical studies have demonstrated that Vibozilimod can effectively reduce lymphocyte counts in patients, indicating its potential to modulate immune responses in conditions like plaque psoriasis and atopic dermatitis .

The synthesis of Vibozilimod involves several steps, starting from simpler organic precursors. The process typically includes:

- Formation of the Oxadiazole Ring: This involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives.

- Piperidine Ring Construction: Piperidine can be synthesized through cyclization reactions involving amines and aldehydes.

- Final Assembly: The final product is obtained by combining the oxadiazole and piperidine components through various coupling reactions.

The exact synthetic pathway may vary based on the specific reagents and conditions used, but these steps outline the general approach to creating this compound .

Vibozilimod is currently under investigation for multiple applications related to autoimmune disorders:

- Plaque Psoriasis: Clinical trials are ongoing to evaluate its efficacy in reducing symptoms and improving skin health.

- Atopic Dermatitis: Similar studies are being conducted to assess its effectiveness in managing this chronic skin condition.

- Alopecia Areata: Research is exploring its potential role in treating this hair loss disorder.

The compound's ability to modulate immune responses makes it a candidate for other inflammatory conditions as well .

Studies on Vibozilimod's interactions focus on its mechanism of action as a sphingosine-1-phosphate receptor agonist. It has been shown to influence lymphocyte trafficking and cytokine release, which are critical in autoimmune pathologies. Additionally, interaction studies with other medications targeting similar pathways are essential to understand potential drug-drug interactions and optimize therapeutic regimens .

Several compounds share similarities with Vibozilimod in terms of mechanism or therapeutic application:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Fingolimod | Sphingosine-1-phosphate receptor modulator | Multiple sclerosis | First oral therapy approved for multiple sclerosis |

| Ozanimod | Sphingosine-1-phosphate receptor modulator | Ulcerative colitis | Selective for sphingosine-1-phosphate receptor 1 and 5 |

| Siponimod | Sphingosine-1-phosphate receptor modulator | Secondary progressive MS | Approved for secondary progressive multiple sclerosis |

Vibozilimod's specificity towards sphingosine-1-phosphate receptor 1 distinguishes it from other compounds that may target multiple receptors or have broader effects on immune modulation . Its unique chemical structure also contributes to its distinct pharmacological profile.

Molecular Structure

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates Vibozilimod as 1-[[4-[5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-4-(2-methoxyethoxymethyl)piperidine-4-carboxylic acid [1]. This nomenclature systematically describes the compound’s piperidine core, substituted oxadiazole ring, and isobutyl-chlorophenyl moiety.

Molecular Formula and Weight

Vibozilimod has the empirical formula C₂₉H₃₆ClN₃O₅, with a molecular weight of 542.1 g/mol (calculated using PubChem’s atomic mass data) [1]. Exact mass determination via high-resolution mass spectrometry confirms a monoisotopic mass of 541.2343 Da [1].

Structural Features and Functional Groups

The molecule comprises three distinct regions:

- A piperidine-4-carboxylic acid core modified with a 2-methoxyethoxymethyl group at the 4-position.

- A 1,2,4-oxadiazole heterocycle linked to a 3-chloro-4-isobutylphenyl substituent.

- A benzyl bridge connecting the piperidine and oxadiazole moieties [1] [2].

Key functional groups include the carboxylic acid (–COOH), ether (–O–), and oxadiazole rings, which contribute to its polarity and hydrogen-bonding capacity [1]. The SMILES notationO=C(C1(COCCOC)CCN(CC2=CC=C(C3=NOC(C4=CC=C(CC(C)C)C(Cl)=C4)=N3)C=C2)CC1)Oencapsulates these features [2].

Physicochemical Properties

Solubility and Partition Coefficient

Vibozilimod exhibits limited aqueous solubility but dissolves in ethanol at 1.92 mg/mL (3.54 mM) under optimized conditions (pH 5, 60°C) [3]. Its octanol-water partition coefficient (LogP) of 2.8 (XLogP3-AA) [1] indicates moderate lipophilicity, aligning with the presence of hydrophobic aryl and isobutyl groups.

Stereochemistry and Chirality

PubChem data confirm zero defined stereocenters, indicating Vibozilimod is achiral [1]. This absence of stereoisomers simplifies synthetic manufacturing by eliminating the need for enantiomeric resolution.

Chemical Stability

The compound remains stable when stored at -20°C in anhydrous ethanol but may degrade under prolonged exposure to heat or acidic/basic conditions [3]. The oxadiazole ring’s resonance stabilization and the electron-withdrawing chlorine atom enhance stability against hydrolytic cleavage [1].

Synthetic Pathways and Manufacturing

Chemical Synthesis Routes

While detailed synthetic protocols remain proprietary, patent WO2012140020A1 outlines a multi-step route involving:

- Oxadiazole formation: Cyclocondensation of a nitrile derivative with hydroxylamine.

- Piperidine functionalization: Alkylation of the piperidine core with a benzyl halide intermediate.

- Carboxylic acid introduction: Hydrolysis of a protected ester group under basic conditions [3].

A hypothetical synthesis pathway is summarized in Table 1.

Table 1: Proposed Synthetic Steps for Vibozilimod

| Step | Reaction Type | Key Reagents | Target Intermediate |

|---|---|---|---|

| 1 | Cyclocondensation | Hydroxylamine, Nitrile | 1,2,4-Oxadiazole derivative |

| 2 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | Biphenyl-oxadiazole scaffold |

| 3 | N-Alkylation | Benzyl bromide, Base | Piperidine-benzyl adduct |

| 4 | Ester Hydrolysis | NaOH, H₂O | Carboxylic acid product |

Analytical Methods for Characterization

Quality control employs:

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98% by area normalization) [2].

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C spectra verifying structural integrity [1].

- Mass Spectrometry (MS): High-resolution ESI-MS for molecular weight confirmation [1].

- X-ray Crystallography: Optional for definitive solid-state structure elucidation [1].

Evolutionary Conservation and Receptor Subtypes

The sphingosine-1-phosphate receptor family demonstrates remarkable evolutionary conservation, reflecting the fundamental importance of sphingolipid signaling across diverse biological systems [1]. Sphingosine-1-phosphate itself functions as an evolutionarily conserved bioactive lipid mediator that is now recognized as a potent modulator of cellular regulation [1]. This evolutionary conservation extends throughout vertebrate and chordate lineages, indicating that the sphingosine-1-phosphate signaling system has been maintained due to its essential biological functions [2].

The receptor family comprises five distinct subtypes designated as Sphingosine-1-Phosphate Receptor 1 through Sphingosine-1-Phosphate Receptor 5 [3] [4]. The initial member of this family, Sphingosine-1-Phosphate Receptor 1, was first cloned from endothelial cells in 1990, establishing the foundation for subsequent receptor characterization [3] [4]. Following this discovery, Sphingosine-1-Phosphate Receptor 2 and Sphingosine-1-Phosphate Receptor 3 were cloned from rat brain and a human genomic library respectively [3] [4]. The final two receptors, Sphingosine-1-Phosphate Receptor 4 and Sphingosine-1-Phosphate Receptor 5, were subsequently cloned from in vitro differentiated human dendritic cells and rat complementary DNA library [3] [4].

Each receptor subtype exhibits distinct structural characteristics while maintaining the core seven-transmembrane domain architecture typical of G protein-coupled receptors [3]. The evolutionary conservation of these receptors is particularly evident in their ligand binding domains and critical signaling motifs, which have been preserved across species to maintain functional integrity [5]. Studies utilizing diverse model organisms, including yeast, Dictyostelium, Drosophila, and Caenorhabditis elegans, have demonstrated that sphingosine-1-phosphate is involved in important regulatory functions even in the apparent absence of receptor homologues, suggesting ancient intracellular signaling pathways that predate the evolution of G protein-coupled receptor-mediated signaling [1].

Tissue Distribution and Expression Patterns

The tissue distribution and expression patterns of sphingosine-1-phosphate receptors exhibit remarkable specificity that underlies their distinct physiological functions [6] [5]. Comprehensive immunohistochemical analysis has revealed that all five sphingosine-1-phosphate receptors are widely distributed across multiple human organ systems, but with characteristic expression patterns that determine their specific biological roles [6].

Sphingosine-1-Phosphate Receptor 1, Sphingosine-1-Phosphate Receptor 2, and Sphingosine-1-Phosphate Receptor 3 demonstrate essentially ubiquitous expression throughout mammalian tissues [3] [5] [7]. However, their relative expression levels and subcellular localization patterns vary significantly between different tissue types and cellular contexts [6]. Sphingosine-1-Phosphate Receptor 1 shows particularly high expression in endothelial cells and demonstrates strong nuclear expression in 33 of 36 analyzed organ systems [6]. The receptor exhibits high cytoplasmic expression in only 9 of 36 organs, indicating preferential nuclear localization in most tissues [6].

In contrast, Sphingosine-1-Phosphate Receptor 4 and Sphingosine-1-Phosphate Receptor 5 exhibit highly restricted expression patterns that reflect their specialized functions [3] [5] [7]. Sphingosine-1-Phosphate Receptor 4 expression is primarily confined to lymphoid and hematopoietic tissues, where it plays specific roles in immune cell regulation [3] [7]. Sphingosine-1-Phosphate Receptor 5 demonstrates predominant localization in the white matter of the central nervous system and spleen, where it contributes to oligodendrocyte survival and specialized immune functions [3] [7].

The expression patterns also exhibit dynamic changes during development and aging processes [5]. These temporal variations in receptor expression contribute to the developmental regulation of sphingosine-1-phosphate signaling and enable age-related modifications in cellular responses to sphingolipid signals [5]. Additionally, pathological conditions can significantly alter receptor expression patterns, leading to dysregulated sphingosine-1-phosphate signaling in disease states [6].

Physiological Functions of Sphingosine-1-Phosphate Receptors

The physiological functions of sphingosine-1-phosphate receptors encompass a broad spectrum of fundamental biological processes that are essential for normal cellular and organismal function [3] [4] [5]. These receptors regulate critical cellular processes including proliferation, angiogenesis, migration, cytoskeleton organization, endothelial cell chemotaxis, immune cell trafficking, and mitogenesis [3] [4]. The diversity of these functions reflects the complex signaling networks that sphingosine-1-phosphate receptors coordinate through their interactions with multiple G protein subtypes and downstream effector pathways.

Sphingosine-1-phosphate receptors are particularly crucial for regulation of the cardiovascular, immune, and nervous systems [5]. In the cardiovascular system, these receptors control fundamental processes including vascular barrier function, vascular tone regulation, and angiogenesis [5]. The maintenance of endothelial barrier integrity represents one of the most well-characterized functions of sphingosine-1-phosphate signaling, where Sphingosine-1-Phosphate Receptor 1 activation promotes endothelial cell-cell adhesion and reduces vascular permeability [5].

The immune system functions of sphingosine-1-phosphate receptors are centered on their critical role in immune cell trafficking and activation [3] [5]. The most prominent example is the regulation of lymphocyte egress from secondary lymphoid organs, a process that is absolutely dependent on Sphingosine-1-Phosphate Receptor 1 signaling [5]. This trafficking function extends beyond lymphocytes to include the regulation of hematopoietic stem cell mobilization, dendritic cell migration, and monocyte circulation [5].

In the nervous system, sphingosine-1-phosphate receptors contribute to multiple aspects of neurological function including oligodendrocyte survival, neuronal differentiation, and central nervous system barrier function [5]. Sphingosine-1-Phosphate Receptor 5 plays particularly important roles in maintaining white matter integrity and supporting oligodendrocyte survival in the central nervous system [5].

Sphingosine-1-Phosphate Receptor 1 Structure and Function

Crystal Structure and Binding Domains

The crystal structure of Sphingosine-1-Phosphate Receptor 1 has been elucidated through advanced cryo-electron microscopy techniques, providing unprecedented insights into the molecular mechanisms of receptor activation and ligand recognition [8] [9]. Multiple high-resolution structures have been determined for Sphingosine-1-Phosphate Receptor 1 in complex with various agonists and the heterotrimeric Gi protein, with resolutions ranging from 2.98 to 3.42 Ångströms [8]. These structural studies have revealed five distinct cryo-electron microscopy structures of sphingosine-1-phosphate receptors bound to diverse drug agonists, including four structures of Sphingosine-1-Phosphate Receptor 1 bound to siponimod, cenerimod, ozanimod, and the highly selective agonist SEW2871 [8].

The overall architecture of Sphingosine-1-Phosphate Receptor 1 follows the canonical seven-transmembrane domain structure characteristic of G protein-coupled receptors, but exhibits several unique structural features that distinguish it from other receptor families [10] [11]. The extracellular region of Sphingosine-1-Phosphate Receptor 1 is composed of three loops: Extracellular Loop 1 between helices II and III, Extracellular Loop 2 between helices IV and V, and Extracellular Loop 3 between helices VI and VII [10] [11]. A particularly distinctive feature is the N-terminal domain, which folds as a helical cap above the top of the receptor and significantly limits access of ligands to the amphipathic binding pocket [10] [11].

The ligand binding pocket of Sphingosine-1-Phosphate Receptor 1 demonstrates remarkable architectural complexity that accommodates the zwitterionic nature of sphingosine-1-phosphate [9] [12]. The orthosteric pocket is divided by a polar region on the top, composed by the N-terminal cap, Extracellular Loop 1, and Extracellular Loop 2, and a deep hydrophobic cavity formed by Transmembrane Domain 3 and Transmembrane Domains 5 through 7 [9]. Critical binding residues include Y29 and K34 from the N-terminal region, N101 and S105 from Extracellular Loop 1, and R120 and E121 from Transmembrane Domain 3 [9].

The high-quality cryo-electron microscopy maps have enabled identification of specific molecular interactions within the binding pocket [8]. Well-defined densities for agonists are unambiguously observed in the orthosteric sites, and N-linked glycosylation modification has been identified at residue N30 of Sphingosine-1-Phosphate Receptor 1 [8]. Functional assays have demonstrated that mutation N30A reduces G protein signaling, while mutations N30D and N30Q do not significantly affect receptor activation potency [8].

Comparison with Other Sphingosine-1-Phosphate Receptor Subtypes

Structural comparison between Sphingosine-1-Phosphate Receptor 1 and other sphingosine-1-phosphate receptor subtypes reveals both conserved architectural elements and subtype-specific structural differences that underlie their distinct pharmacological and functional properties [13] [9]. The ligand binding pocket is highly conserved among all sphingosine-1-phosphate receptors, reflecting their shared ability to recognize and bind sphingosine-1-phosphate as the common endogenous agonist [9]. Key residues involved in ligand binding and receptor activation, including Y29, K34, N101, S105, G106, R120, E121, F125, F210, W269, L272, L276, and L297, are almost identical among sphingosine-1-phosphate receptors [9].

Despite this conservation in the ligand binding region, significant structural differences exist between receptor subtypes that contribute to their distinct G protein coupling preferences and downstream signaling pathways [14]. Structural superimposition studies have identified specific residue differences that influence ligand selectivity between Sphingosine-1-Phosphate Receptor 1 and Sphingosine-1-Phosphate Receptor 3 [13]. These differences are particularly evident in regions that interact with subtype-selective ligands and contribute to the development of receptor-specific therapeutic agents.

The structural basis for G protein coupling selectivity has been elucidated through comparative analysis of receptor-G protein complexes [14]. Sphingosine-1-Phosphate Receptor 1 couples primarily to Gi/Go proteins, leading to inhibition of adenylyl cyclase and activation of downstream effectors including mitogen-activated protein kinases and phosphatidylinositol 3-kinase pathways [14]. In contrast, Sphingosine-1-Phosphate Receptor 2 couples to multiple G protein subtypes including Gi/Go, Gq, and G12/13, enabling activation of diverse signaling cascades including phospholipase C, Rho kinase, and Jun N-terminal kinase pathways [14].

Functional studies have revealed that these structural differences translate into opposing biological effects between receptor subtypes [14]. Sphingosine-1-Phosphate Receptor 1 and Sphingosine-1-Phosphate Receptor 3 generally promote cellular proliferation and migration, while Sphingosine-1-Phosphate Receptor 2 often opposes these effects through activation of growth-inhibitory pathways [14]. This functional antagonism between receptor subtypes contributes to the complex regulation of sphingosine-1-phosphate signaling in physiological and pathological contexts.

Species Differences in Sphingosine-1-Phosphate Receptor 1 Structure

Comparative analysis across different species has revealed both conservation and divergence in Sphingosine-1-Phosphate Receptor 1 structure that reflect evolutionary adaptations and species-specific functional requirements [5]. The core structural framework of Sphingosine-1-Phosphate Receptor 1, including the seven-transmembrane domain architecture and essential ligand binding residues, demonstrates remarkable conservation across mammalian species [5]. This conservation reflects the fundamental importance of sphingosine-1-phosphate signaling for basic physiological processes that are shared across vertebrate lineages.

However, subtle species differences in receptor structure can lead to significant variations in ligand affinity, G protein coupling efficiency, and downstream signaling responses [5]. These differences are particularly relevant for translational research and drug development, where compounds developed using animal models may exhibit altered efficacy or selectivity profiles in human systems [5]. Pharmacological studies have identified species-specific variations in receptor pharmacology that must be considered when extrapolating preclinical findings to clinical applications.

The tissue distribution patterns of Sphingosine-1-Phosphate Receptor 1 also exhibit species-specific variations that reflect evolutionary adaptations to different physiological demands [5]. For example, the relative expression levels of Sphingosine-1-Phosphate Receptor 1 in different immune cell populations can vary between species, leading to differences in immune cell trafficking patterns and inflammatory responses [5]. These variations have important implications for understanding species-specific susceptibility to immune-mediated diseases and for developing appropriate animal models for human pathological conditions.

Functional analysis across species has revealed that while the basic mechanisms of Sphingosine-1-Phosphate Receptor 1 signaling are conserved, the relative importance of different signaling pathways can vary between species [5]. These differences may reflect evolutionary adaptations to species-specific environmental challenges, metabolic requirements, or physiological demands. Understanding these species differences is crucial for appropriate interpretation of comparative studies and for successful translation of research findings from animal models to human clinical applications.

Endogenous Sphingosine-1-Phosphate Signaling

Biosynthesis and Metabolism of Sphingosine-1-Phosphate

The biosynthesis of sphingosine-1-phosphate represents a carefully regulated metabolic process that integrates multiple enzymatic pathways and cellular compartments to control the production of this critical signaling molecule [15] [16]. Sphingosine, the immediate precursor substrate for sphingosine-1-phosphate synthesis, is produced through the degradation of ceramide rather than through de novo biosynthesis pathways [15]. This ceramide-derived sphingosine can subsequently follow one of two major metabolic fates: re-acylation back to ceramide or phosphorylation by sphingosine kinase enzymes to form sphingosine-1-phosphate [15].

The phosphorylation of sphingosine to sphingosine-1-phosphate is catalyzed by two distinct sphingosine kinase isoenzymes, Sphingosine Kinase 1 and Sphingosine Kinase 2, which demonstrate different catalytic properties, subcellular localizations, tissue distribution patterns, and specialized functions [15] [16]. Sphingosine Kinase 1 exhibits high specificity for sphingosine and dihydrosphingosine as substrates and primarily resides in the cytosol, but undergoes translocation to the plasma membrane upon activation [15]. A significant proportion of cellular Sphingosine Kinase 1, approximately 8 percent, is constitutively released into the extracellular space where it remains enzymatically active, enabling local production of sphingosine-1-phosphate in proximity to cell surface receptors [15].

Sphingosine Kinase 2 demonstrates broader substrate specificity and can phosphorylate sphingosine, dihydrosphingosine, phytosphingosine, and the therapeutic compound FTY720 [15]. This enzyme is predominantly localized in the nucleus but is also present in the cytosol, internal membranes, and plasma membrane [15]. Unlike Sphingosine Kinase 1, Sphingosine Kinase 2 is not secreted from cells, and its nuclear localization suggests specialized roles in nuclear sphingosine-1-phosphate signaling [15].

The degradation of sphingosine-1-phosphate occurs through multiple enzymatic pathways that collectively regulate cellular and extracellular sphingosine-1-phosphate concentrations [17] [16]. Sphingosine-1-phosphate can be dephosphorylated to sphingosine by specific sphingosine phosphatases, SGPP1 and SGPP2, which catalyze the reversible conversion between sphingosine-1-phosphate and sphingosine [17]. Additionally, sphingosine-1-phosphate undergoes irreversible degradation by sphingosine-1-phosphate lyase, an endoplasmic reticulum-resident enzyme that cleaves sphingosine-1-phosphate into phosphoethanolamine and hexadecenal [17] [16]. This lyase reaction represents the final step in sphingolipid catabolism and provides a mechanism for complete elimination of sphingosine-1-phosphate from cellular systems [17].

Sphingosine-1-Phosphate Gradient and Physiological Significance

The sphingosine-1-phosphate gradient represents one of the most critical organizational principles in sphingolipid biology, establishing spatial cues that guide fundamental physiological processes including immune cell trafficking, vascular function, and tissue homeostasis [18] [19] [20]. This gradient is characterized by high concentrations of sphingosine-1-phosphate in blood and lymphatic circulation, typically in the micromolar range, contrasted with significantly lower concentrations in interstitial fluids of tissues, creating a steep concentration difference that serves as a directional signal for cellular migration [18] [19] [21].

The establishment and maintenance of the sphingosine-1-phosphate gradient result from the coordinated action of cellular sources, transport mechanisms, and degradative enzymes across different tissue compartments [18] [22]. Red blood cells serve as the major source of plasma sphingosine-1-phosphate, contributing to the high circulating levels that are essential for physiological lymphocyte trafficking [22] [21]. Plasma sphingosine-1-phosphate predominantly associates with high-density lipoproteins through binding to Apolipoprotein M, which functions as a specific sphingosine-1-phosphate chaperone that facilitates receptor activation [22] [23].

The physiological significance of the sphingosine-1-phosphate gradient is most clearly demonstrated in the regulation of immune cell trafficking, where it serves as a spatial cue for lymphocyte and hematopoietic cell movement between tissue and vascular compartments [18] [24] [20]. Lymphocytes express Sphingosine-1-Phosphate Receptor 1 and use this receptor to sense sphingosine-1-phosphate concentrations, with high concentrations in circulation promoting lymphocyte egress from lymphoid organs and low concentrations in tissues promoting lymphocyte retention [24] [20]. This gradient-dependent trafficking mechanism ensures that lymphocytes can efficiently patrol between peripheral tissues and secondary lymphoid organs to maintain immune surveillance [20].

During inflammatory responses, alterations in the sphingosine-1-phosphate gradient contribute to the regulation of immune cell recruitment and retention in affected tissues [18] [24]. Enhanced vascular permeability during inflammation allows sphingosine-1-phosphate to become available in the extravascular compartment, potentially contributing to tissue inflammatory reactions [18]. The disruption of normal gradient patterns can lead to impaired immune cell trafficking and altered inflammatory responses, highlighting the critical importance of gradient maintenance for proper immune function [24].

Beyond immune cell trafficking, the sphingosine-1-phosphate gradient plays important roles in hematopoietic stem cell regulation, where it controls the balance between tissue retention and circulation [18]. Hematopoietic stem cells utilize Sphingosine-1-Phosphate Receptor 1 to sense the sphingosine-1-phosphate gradient and egress from peripheral tissues into the lymphatic system, from which they gain access to the bone marrow niche via the circulation [18]. Inflammatory signals can disrupt this gradient-dependent trafficking by promoting receptor degradation and cellular retention, leading to expansion and differentiation of hematopoietic progenitors in peripheral tissues [18].

Sphingolipid Metabolic Pathway Integration

The sphingolipid metabolic pathway represents a highly integrated and coordinated cellular system that links together various biosynthetic and catabolic processes, with ceramide occupying a central position as a metabolic hub that connects multiple pathway branches [25] [26]. This integration enables cells to respond dynamically to changing physiological conditions and metabolic demands while maintaining appropriate balances between different sphingolipid species [25].

The de novo biosynthesis pathway initiates with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid synthesis [25] [26]. This reaction produces 3-ketosphinganine, which undergoes sequential reduction to sphinganine, acylation to dihydroceramide, and finally desaturation to form ceramide [25] [26]. The entire de novo synthesis process occurs in the endoplasmic reticulum, requiring subsequent transport of ceramide to other cellular compartments for conversion into complex sphingolipids [25].

The integration of sphingolipid metabolism with other cellular pathways occurs through multiple interconnection points that enable metabolic flexibility and adaptation [26] [27]. The final degradation of sphingosine-1-phosphate by sphingosine-1-phosphate lyase produces hexadecenal and phosphoethanolamine, which can be incorporated into glycerolipid synthesis pathways [26]. Hexadecenal undergoes conversion to hexadecanoate by fatty aldehyde dehydrogenase, providing a precursor for palmitoyl-CoA synthesis, while phosphoethanolamine contributes to phosphatidylethanolamine biosynthesis [26].

The regulation of sphingolipid metabolic pathway integration involves multiple feedback and feedforward mechanisms that maintain appropriate sphingolipid homeostasis [25]. The balance between ceramide synthesis and degradation, often referred to as the sphingolipid rheostat, determines cellular responses to stress conditions and growth signals [25]. Increased ceramide levels generally promote apoptotic responses, while elevated sphingosine-1-phosphate concentrations favor cell survival and proliferation [25]. This dynamic balance enables cells to fine-tune their responses to environmental changes and maintain appropriate cellular functions under varying physiological conditions [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types